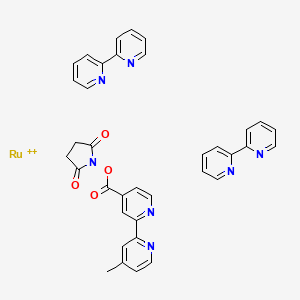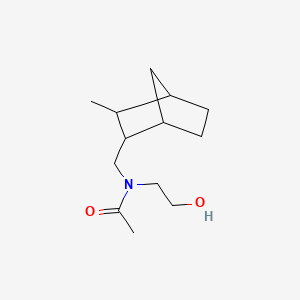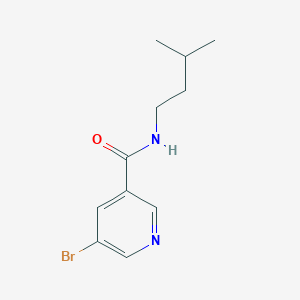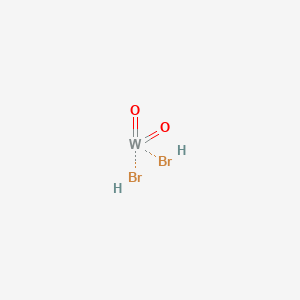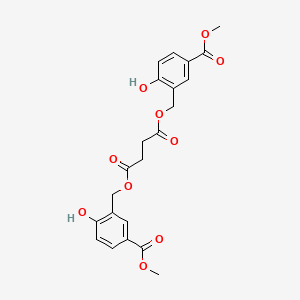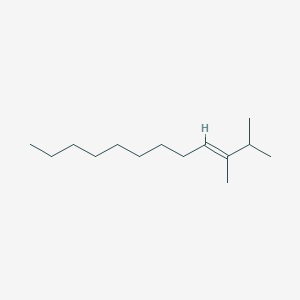
E-2,3-dimethyl-3-dodecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E-2,3-Dimethyl-3-dodecene is an organic compound with the molecular formula C14H28. It is an alkene characterized by the presence of a double bond between the third and fourth carbon atoms in the dodecane chain, with two methyl groups attached to the second and third carbon atoms. This compound is notable for its applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of E-2,3-Dimethyl-3-dodecene typically involves the use of thiol esters and organolithium reagents. One common method includes the reaction of S-phenyl decanoate with butyllithium in the presence of diisopropylamine and tetrahydrofuran. The reaction is carried out at low temperatures, around -78°C, to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: E-2,3-Dimethyl-3-dodecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using reagents like peroxycarboxylic acids.
Reduction: Hydrogenation of the double bond can convert it into the corresponding alkane.
Substitution: The double bond can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for hydrogenation.
Substitution: Halogens like bromine or chlorine can be used for halogenation reactions.
Major Products:
Epoxides: Formed from oxidation reactions.
Alkanes: Resulting from hydrogenation.
Haloalkanes: Produced from halogenation reactions.
Aplicaciones Científicas De Investigación
E-2,3-Dimethyl-3-dodecene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, although specific applications are less common.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of E-2,3-Dimethyl-3-dodecene in chemical reactions involves the interaction of its double bond with various reagents. For example, during epoxidation, the electrophilic oxygen of the peroxycarboxylic acid reacts with the nucleophilic double bond, forming an oxacyclopropane ring . This compound’s reactivity is primarily due to the presence of the double bond, which can participate in various addition and substitution reactions.
Comparación Con Compuestos Similares
- 2,3-Dimethyl-2-butene
- 2,3-Dimethyl-2-pentene
- 2,3-Dimethyl-2-hexene
Comparison: E-2,3-Dimethyl-3-dodecene is unique due to its longer carbon chain compared to similar compounds like 2,3-Dimethyl-2-butene or 2,3-Dimethyl-2-pentene. This longer chain can influence its physical properties, such as boiling point and solubility, making it suitable for different applications .
Propiedades
Fórmula molecular |
C14H28 |
|---|---|
Peso molecular |
196.37 g/mol |
Nombre IUPAC |
(E)-2,3-dimethyldodec-3-ene |
InChI |
InChI=1S/C14H28/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h12-13H,5-11H2,1-4H3/b14-12+ |
Clave InChI |
VHLOJMKUCZZJEL-WYMLVPIESA-N |
SMILES isomérico |
CCCCCCCC/C=C(\C)/C(C)C |
SMILES canónico |
CCCCCCCCC=C(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


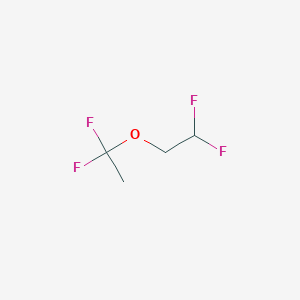

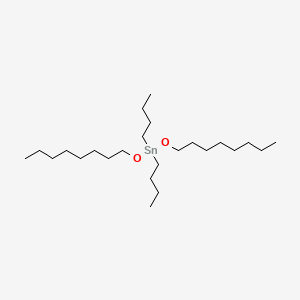

![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
